2,7-Dihydroxy-9-fluorenone

Thermal stability High-temperature processing Material science

2,7-Dihydroxy-9-fluorenone (2,7-DHF; CAS 42523-29-5) is a symmetrically dihydroxylated fluorenone derivative (C₁₃H₈O₃, MW 212.20 g/mol) bearing phenolic –OH groups at the 2- and 7-positions of the fluorenone core. It appears as a brown-red to light-yellow crystalline powder with a melting point of 336–338 °C.

Molecular Formula C13H8O3
Molecular Weight 212.2 g/mol
CAS No. 42523-29-5
Cat. No. B1308586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dihydroxy-9-fluorenone
CAS42523-29-5
Molecular FormulaC13H8O3
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)C3=C2C=CC(=C3)O
InChIInChI=1S/C13H8O3/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,14-15H
InChIKeyCWHPQXRTQSNTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dihydroxy-9-fluorenone (CAS 42523-29-5): Core Identity, Physicochemical Profile, and Procurement Context


2,7-Dihydroxy-9-fluorenone (2,7-DHF; CAS 42523-29-5) is a symmetrically dihydroxylated fluorenone derivative (C₁₃H₈O₃, MW 212.20 g/mol) bearing phenolic –OH groups at the 2- and 7-positions of the fluorenone core [1]. It appears as a brown-red to light-yellow crystalline powder with a melting point of 336–338 °C . The compound is commercially available at purities of ≥98% (HPLC) and serves as the essential pharmaceutical intermediate for tilorone dihydrochloride synthesis [2], as well as a functional monomer for organic electronic materials [3]. Its rigid, planar conjugated structure imparts intramolecular charge-transfer characteristics with strong visible-light absorption and emission capabilities [3].

Why Generic Fluorenone Derivatives Cannot Replace 2,7-Dihydroxy-9-fluorenone in Critical Applications


The specific 2,7-dihydroxy substitution pattern on the fluorenone scaffold is structurally deterministic for downstream function in both pharmaceutical and materials applications. In tilorone synthesis, the 2- and 7-hydroxy positions are the exclusive sites for installing the diethylaminoethoxy pharmacophoric side chains that confer interferon-α induction activity [1]; substitution at alternative positions (e.g., 1-hydroxy, 3-hydroxy, or 2,5-dihydroxy isomers) yields regioisomers that cannot generate the pharmacologically active tilorone scaffold [2]. In electrochemical energy storage, the 2,7-dihydroxy configuration enables a favorable redox peak position near 0.75 V (vs. Ag/AgCl), making the compound suitable as a positive electrode material, a property not replicated by other fluorenone hydroxylation patterns [3]. Furthermore, the dual phenolic –OH groups provide two equivalent, symmetrically disposed synthetic handles for polymerization, derivatization, or surface anchoring, enabling applications inaccessible to mono-hydroxy or non-hydroxylated fluorenones [4].

Quantitative Evidence Guide: Verifiable Differentiation of 2,7-Dihydroxy-9-fluorenone Against Closest Analogs


Thermal Stability: 2,7-DHF Melting Point Exceeds Parent 9-Fluorenone by ~255 °C

2,7-Dihydroxy-9-fluorenone exhibits a melting point of 336–338 °C, which is approximately 255 °C higher than that of the unsubstituted parent compound 9-fluorenone (80–83 °C) . This dramatic elevation in melting point is attributable to intermolecular hydrogen bonding mediated by the two phenolic –OH groups, which create an extended hydrogen-bond network in the solid state. For applications requiring high-temperature processing, such as polymer synthesis (e.g., fluorene-based benzoxazine-endcapped copolymers processed at >200 °C), the parent fluorenone would melt and potentially volatilize, whereas 2,7-DHF remains a stable solid [1].

Thermal stability High-temperature processing Material science

Synthetic Efficiency in Tilorone Production: Methyl Ester Route Achieves 96% Cyclization Yield Under Milder Conditions

In the optimized tilorone synthetic route, the key cyclization step converting methyl 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylate (compound 5) to 2,7-dihydroxyfluoren-9-one (compound 2) proceeds in 96% yield at 110–120 °C using ZnCl₂ and polyphosphoric acid (PPA) [1]. This represents a significant improvement over the prior method using the free carboxylic acid (compound 4), which required 200 °C, suffered from poor mixing of reactants, exhibited heavy material clashing, and gave lower yields [1]. The overall yield from the starting material (compound 3) to tilorone dihydrochloride reached 60% [1]. A further patent-described process achieves yields of 80–97% for 2,7-DHF formation using oxygenation/nitration/reduction/diazotization methodology with filtration and crystallization purification, avoiding column chromatography [2].

Pharmaceutical intermediate Tilorone synthesis Process chemistry

Supercapacitor Electrode Performance: DHFO/rGO Delivers 412.3 F g⁻¹ Specific Capacitance with 91% Retention Over 10,000 Cycles

When non-covalently anchored on reduced graphene oxide (rGO) via π–π interactions, 2,7-Dihydroxy-9-fluorenone (DHFO) forms a hierarchical porous hydrogel electrode (DHFO/rGO) that achieves a specific capacitance of 412.3 F g⁻¹ at a scan rate of 5 mV s⁻¹ in 1 mol L⁻¹ H₂SO₄ aqueous electrolyte, with 91% capacitance retention after 10,000 galvanostatic charge-discharge cycles at 5 A g⁻¹ [1]. The Faraday redox peak of DHFO/rGO is centered near 0.75 V (vs. Ag/AgCl), positioning it favorably for positive electrode applications [1]. By comparison, anthraquinone (AQ) immobilized on rGO under similar conditions achieves 277 F g⁻¹ at 5 mV s⁻¹ [2], while naphthoquinone-anchored 3D graphene (NQ_3DG) reaches 386.3 F g⁻¹ at 10 mV s⁻¹ [3]. The assembled asymmetric supercapacitor (DHFO/rGO//AQ/rGO) delivers an energy density of 28.57 Wh kg⁻¹ at 0.62 kW kg⁻¹ with 82.3% retention after 10,000 cycles [1].

Supercapacitor Energy storage Organic electrode

CYP51 Enzyme Binding: 2,7-DHF Binds Mycobacterium tuberculosis Lanosterol 14α-Demethylase with Kd = 37.5 µM

2,7-Dihydroxy-9-fluorenone has been experimentally determined to bind to Mycobacterium tuberculosis lanosterol 14-alpha demethylase (CYP51, a validated anti-tubercular drug target) with a dissociation constant (Kd) of 3.75 × 10⁴ nM (37.5 µM) at pH 7.5 and 2 °C, as measured by optical spectral shift assay monitoring P450 type I and type II binding responses [1]. This binding affinity places 2,7-DHF in the mid-micromolar range for CYP51 engagement. For context, potent azole-based CYP51 inhibitors (e.g., fluconazole, itraconazole) typically exhibit Kd values in the low nanomolar to sub-nanomolar range for fungal CYP51, but 2,7-DHF represents a structurally distinct, non-azole chemical scaffold with a different binding mode that may avoid azole-related resistance mechanisms [2]. The 2,7-dihydroxy substitution pattern provides hydrogen-bond donor/acceptor functionality compatible with the CYP51 heme-iron coordination environment [1].

Antitubercular CYP51 inhibitor Drug discovery

Photoluminescence: Unsubstituted 2,7-DHF Exhibits Defined Emission at 520 nm with Tunability via Side-Chain Derivatization

The unsubstituted 2,7-dihydroxy-9-fluorenone scaffold displays a photoluminescence emission maximum at 520 nm with an emission intensity of 1780 arbitrary units under standardized excitation conditions [1]. Systematic derivatization studies demonstrate that side-chain oligoethylene glycol fragments with varying terminal groups (hydroxy, p-tolylsulfonyl, azido, amino) significantly modulate the photoluminescence properties: increasing the distance between the terminal hydroxy group and the fluorenone core enhances emission intensity until quenching occurs at extended chain lengths, confirming that the 2,7-dihydroxy substitution pattern enables predictive photophysical tuning [1]. By contrast, 1-hydroxyfluorenone and 3-dimethylaminofluorenone exhibit substantially different absorption and fluorescence behavior due to altered electronic conjugation and steric effects from the substituent position [2]. The rigid planar structure of 2,7-DHF reduces concentration quenching and improves device efficiency in OLED applications [3].

Photoluminescence Fluorescent probe OLED materials

High-Value Application Scenarios for 2,7-Dihydroxy-9-fluorenone Based on Quantitatively Verified Properties


Tilorone Dihydrochloride API Manufacturing: Essential Pharmaceutical Intermediate

2,7-DHF is the irreplaceable penultimate intermediate in tilorone dihydrochloride synthesis. The optimized methyl esterification–cyclization route delivers 96% yield at 110–120 °C (vs. prior 200 °C methods), with overall tilorone yield of 60% [1]. The patent-protected process (WO2024049495A1) achieves 80–97% yield using filtration and crystallization purification, eliminating chromatography [2]. Procurement-grade 2,7-DHF at ≥98% purity (HPLC) is the direct input for the final Williamson etherification with 2-diethylaminoethylchloride hydrochloride, yielding the active pharmaceutical ingredient that induces interferon-α to peak serum levels of ~2000 pg/mL within 12–24 h in mice [1]. No alternative intermediate can substitute for 2,7-DHF in this pathway, as the 2,7-dihydroxy substitution pattern is the exclusive site for installing the pharmacophoric side chains.

High-Performance Organic Supercapacitor Positive Electrodes

The DHFO/rGO composite electrode delivers a specific capacitance of 412.3 F g⁻¹ at 5 mV s⁻¹ with 91% retention over 10,000 cycles, and the DHFO/rGO//AQ/rGO asymmetric device achieves 28.57 Wh kg⁻¹ energy density [1]. The redox peak at 0.75 V (vs. Ag/AgCl) is well-suited for positive electrode operation in aqueous acidic electrolytes (1 M H₂SO₄) [1]. 2,7-DHF's rigid planar fluorenone core, combined with dual phenolic –OH groups, facilitates strong non-covalent π–π anchoring to graphene while contributing pseudocapacitance through reversible quinone/hydroquinone redox chemistry. This performance profile positions 2,7-DHF as a quantitatively benchmarked organic electrode building block for researchers developing metal-free, sustainable supercapacitors, with performance exceeding that of anthraquinone/rGO at equivalent scan rates [2].

Fluorenone-Based Fluorescent Probes and OLED Host Materials

The 2,7-DHF core exhibits photoluminescence at 520 nm (green emission) with intensity of 1780 a.u., and the emission properties are systematically tunable through modification of both 2- and 7-positions with oligoethylene glycol or other functional side chains [1]. The symmetrical dual-hydroxyl architecture provides two equivalent synthetic handles for diverse functionalization (etherification, esterification, click chemistry via azide intermediates), enabling rational design of fluorophoric oligomers, macrocyclic acceptors, and OLED host/dopant materials [1]. The rigid planar structure suppresses concentration quenching, enhancing solid-state emission efficiency . Unlike mono-hydroxy or non-hydroxylated fluorenones that lack the symmetrical bifunctional derivatization capability, 2,7-DHF uniquely supports the convergent synthesis of D–A–D type fluorophores and cross-linked emissive polymers.

Non-Azole CYP51 Inhibitor Scaffold for Anti-Tubercular Drug Discovery

With an experimentally determined Kd of 37.5 µM against M. tuberculosis lanosterol 14α-demethylase (CYP51) [1], 2,7-DHF provides a structurally characterized, non-azole starting point for fragment-based or structure-guided optimization of M. tuberculosis CYP51 inhibitors. The fluorenone scaffold is distinct from the imidazole/triazole chemotypes that dominate clinical CYP51 inhibition, potentially circumventing azole-resistance mutations [2]. The 2- and 7-hydroxy positions offer vectors for introducing substituents that can explore the CYP51 substrate access channel and heme-proximal binding pocket. Researchers procuring 2,7-DHF for this application benefit from a compound with pre-existing target engagement data, enabling structure-activity relationship (SAR) studies without the need for de novo hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dihydroxy-9-fluorenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.